2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide
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Overview
Description
2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C11H13ClN2O2 It is a derivative of nicotinamide, which is known for its various biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide typically involves the following steps:
Esterification: 2-Chloro nicotinic acid is esterified with methanol to form 2-chloro methyl nicotinate.
Aminolysis: The ester is then subjected to aminolysis with dimethylamine in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to ensure high yield and purity. The process involves:
- Using 2-chloro-3-trichloromethylpyridine as a raw material.
- Reacting it with dimethylamine in water, which results in a high yield of up to 98.5% .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinamides, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biological Studies: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with nicotinamide-related pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide is unique due to its cyclopropoxy group, which imparts distinct chemical and biological properties compared to other nicotinamide derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H13ClN2O2 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-14(2)11(15)9-8(16-7-3-4-7)5-6-13-10(9)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
WOMBMLJDFFAQQX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CN=C1Cl)OC2CC2 |
Origin of Product |
United States |
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